
N-(1,3-thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(1,3-thiazol-2-yl)cyclopropanecarboxamide is a novel cyclopropane derivative that has garnered attention due to its unique structural features and potential applications in various fields. The compound consists of a cyclopropane ring attached to a thiazole moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarbonyl chloride with 2-amino-thiazole. The process begins with the preparation of cyclopropane-1,1-dicarboxylic acid from 1,2-dichloroethane and diethyl malonate, followed by cyclization under reflux conditions. The resulting cyclopropane-1,1-dicarboxylic acid is then converted to cyclopropanecarbonyl chloride using thionyl chloride (SOCl2). Finally, the cyclopropanecarbonyl chloride reacts with 2-amino-thiazole at room temperature to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole or cyclopropane derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-(1,3-thiazol-2-yl)cyclopropanecarboxamide serves as a versatile building block in organic synthesis. Its unique structure allows it to be employed in the creation of more complex molecules. The thiazole moiety contributes to its reactivity, making it suitable for various chemical transformations.
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand, participating in the formation of metal complexes. These complexes are essential for catalysis and material science applications.
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound is involved in enzyme inhibition, particularly against kinases such as receptor-interacting protein kinase 3 (RIPK3). By inhibiting RIPK3 phosphorylation, it can prevent necroptosis, a form of programmed cell death linked to various diseases .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against several pathogens. For example, studies have demonstrated its efficacy against Mycobacterium tuberculosis, suggesting its role as a candidate for developing new anti-tubercular agents .
Medicinal Applications
Therapeutic Potential
this compound exhibits promising therapeutic activities, including:
- Anticancer Properties: It has been evaluated for its ability to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects: The compound's mechanism of action may also involve modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
Industrial Applications
Agrochemicals and Specialty Chemicals
In the industrial sector, this compound is utilized in the formulation of agrochemicals and specialty chemicals. Its ability to interact with biological systems makes it valuable in developing effective pesticides and herbicides.
Case Study 1: Antimycobacterial Activity
A study focused on the synthesis and evaluation of various 2-aminothiazoles, including this compound, found that certain analogs exhibited sub-micromolar minimum inhibitory concentrations against M. tuberculosis. This highlights the compound's potential as a lead structure for new anti-tubercular drugs .
Case Study 2: Kinase Inhibition
Research investigating the inhibition of RIPK3 by this compound demonstrated its effectiveness in blocking necrosome formation. This finding supports its therapeutic application in conditions characterized by excessive necroptosis .
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of receptor-interacting protein kinase 3 (RIPK3), thereby blocking necrosome formation and protecting cells from necroptosis . This mechanism is particularly relevant in the context of inflammatory and autoimmune diseases.
Comparison with Similar Compounds
Similar Compounds
N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide: Known for its broad-spectrum antiparasitic and antiviral activities.
N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide: A potent inhibitor of necroptosis targeting both RIPK1 and RIPK3 kinases.
Uniqueness
N-(1,3-thiazol-2-yl)cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane ring and a thiazole moiety, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases involved in necroptosis highlights its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Biological Activity
N-(1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a thiazole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity. The synthesis typically involves the reaction of cyclopropanecarbonyl chloride with 2-amino-thiazole, which can be synthesized from commercially available precursors.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action involves the inhibition of key enzymes in microbial cells, leading to cell death. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with reported minimum inhibitory concentrations (MICs) in the sub-micromolar range .
Table 1: Antimicrobial Activity Data
Microorganism | MIC (µM) | Reference |
---|---|---|
Mycobacterium tuberculosis | < 0.1 | |
Staphylococcus aureus | 4.5 | |
Escherichia coli | 8.0 |
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death. The compound's ability to inhibit receptor-interacting protein kinase 3 (RIPK3) has been particularly noted for its role in blocking necroptosis, a form of programmed cell death.
Case Study: Apoptotic Induction in Cancer Cells
A study evaluated the effects of this compound on human neuroblastoma cells. Results showed a significant reduction in cell viability and increased markers of apoptosis after treatment with the compound at varying concentrations over 48 hours .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in microbial metabolism and cancer cell proliferation.
- Signal Transduction Modulation : It modulates pathways associated with necroptosis by inhibiting RIPK3 phosphorylation, which protects cells from necrotic death.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds.
Table 2: Comparison with Similar Compounds
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-6(5-1-2-5)9-7-8-3-4-11-7/h3-5H,1-2H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKHZWUKANKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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